(2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
Overview
Description
(2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its hexahydropyrano[3,2-d][1,3]dioxin core, which is substituted with a tert-butyldimethylsilyl group, a methoxy group, and a phenyl group. The stereochemistry of the compound is defined by multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to construct the hexahydropyrano[3,2-d][1,3]dioxin core, followed by selective functionalization to introduce the tert-butyldimethylsilyl, methoxy, and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the tert-butyldimethylsilyl group, yielding a hydroxyl group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction can yield hydroxyl-substituted derivatives.
Scientific Research Applications
(2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often mediated through its ability to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2R,4AR,5S,8AR)-2-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-4A,5-DIMETHYLOCTAHYDRO-1,8A(1H)-NAPHTHALENEDIOL
- (1R,2R,3R,3aS,5aS,6R,7R,10R,10aR,10cR)-1,2,6,7-Tetrahydroxy-3,7,10a,10c-tetramethyl-4-oxo-2,3,3a,4,5a,6,6a,7,10,10a,10b,10c-dodecahydro-1H-phenanthro[10,1-bc]furan-10-yl β-D-glucopyranoside
Uniqueness
What sets (2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of the tert-butyldimethylsilyl group provides stability and protection during synthetic transformations, while the methoxy and phenyl groups contribute to its potential biological activity and versatility in chemical reactions.
This compound’s distinct structural features and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6Si/c1-20(2,3)27(5,6)26-17-15(21)19(22-4)24-14-12-23-18(25-16(14)17)13-10-8-7-9-11-13/h7-11,14-19,21H,12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDYWULOPIJDFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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